molecular formula C10H13Cl2NO B1591391 3-(2-Chlorophenyl)morpholine hydrochloride CAS No. 1172507-31-1

3-(2-Chlorophenyl)morpholine hydrochloride

Cat. No. B1591391
M. Wt: 234.12 g/mol
InChI Key: IKXQRITXOVEXRI-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1172507-31-1 . It is a solid substance and is used as a starting material or intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, dyes, and other chemicals.


Molecular Structure Analysis

The molecular weight of “3-(2-Chlorophenyl)morpholine hydrochloride” is 234.12 . The Inchi Code is 1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H .

Scientific Research Applications

1. Synthesis and Characterization in Coordination Chemistry

Morpholine derivatives, including 3-(2-Chlorophenyl)morpholine hydrochloride, play a crucial role in the synthesis and characterization of coordination compounds. For instance, a study by Amirnasr et al. (2001) discussed the synthesis of Co(III) complexes using morpholine. These complexes were characterized by various spectroscopic methods and studied for their crystal structures, demonstrating the role of morpholine derivatives in developing novel coordination compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

2. Role in Structural Chemistry and Crystallography

The structural chemistry and crystallography of morpholine derivatives are significant, as evidenced by Mazur, Pitucha, and Rzączyńska's (2007) research. They studied the crystal structure of a morpholine-related compound, contributing to the understanding of molecular conformations and interactions in crystallography (Mazur, Pitucha, & Rzączyńska, 2007).

3. Antidepressive Activity

Morpholine derivatives have been investigated for their potential antidepressive activities. Guo Ya-nan's (2010) study synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and evaluated its antidepressant effects, suggesting a promising area for further pharmacological research (Guo Ya-nan, 2010).

4. Application in Imaging Trivalent Cations

Morpholine derivatives, such as 3-(2-Chlorophenyl)morpholine hydrochloride, can serve as effective sensors in imaging trivalent metal ions. Ye et al. (2019) developed a morpholine-type chemsensor for imaging trivalent cations like Fe3+, Al3+, and Cr3+ in living cells, highlighting the application of morpholine derivatives in biological imaging (Ye, Wu, Li, Liu, Li, & Fu, 2019).

5. Use in Chemical Synthesis and Reaction Studies

Morpholine derivatives are used in various chemical synthesis and reaction studies. For example, Singh et al. (2000) explored the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II), demonstrating the versatility of morpholine derivatives in organometallic chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Safety And Hazards

While specific safety data for “3-(2-Chlorophenyl)morpholine hydrochloride” is not available, it is generally recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation when handling similar chemical compounds .

properties

IUPAC Name

3-(2-chlorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXQRITXOVEXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590007
Record name 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)morpholine hydrochloride

CAS RN

1172507-31-1
Record name 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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